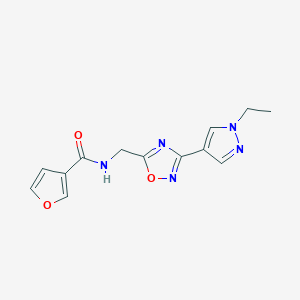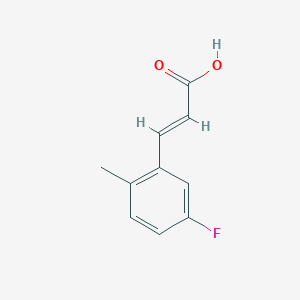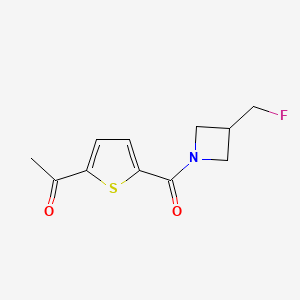
1-(5-(3-(Fluoromethyl)azetidine-1-carbonyl)thiophen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(5-(3-(Fluoromethyl)azetidine-1-carbonyl)thiophen-2-yl)ethanone” is a chemical compound with the molecular formula C11H12FNO2S . It is a derivative of thiophene, a five-membered heterocyclic compound that contains a sulfur atom . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties and diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of azetidines, such as “this compound”, can be accomplished through various methods. One approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines under microwave irradiation .Molecular Structure Analysis
The molecular structure of “this compound” includes an azetidine ring, a thiophene ring, and a carbonyl group . The presence of these functional groups could potentially influence the compound’s reactivity and biological activity.Chemical Reactions Analysis
The chemical reactions involving azetidines are diverse. For instance, the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds structurally related to "1-(5-(3-(Fluoromethyl)azetidine-1-carbonyl)thiophen-2-yl)ethanone" have been synthesized and evaluated for their antimicrobial activities. For instance, novel Schiff bases derived from reactions involving related compounds have shown excellent antimicrobial activity against a range of pathogens (Puthran et al., 2019). These findings underscore the potential of such compounds in the development of new antimicrobial agents.
Material Science Applications
The solvatochromic properties of fluorescent dyes based on bis(phenyl-ethynyl)-2-naphthyl (BPEN) derivatives, incorporating azetidine units, have been explored for their potential applications in materials science. These studies have demonstrated enhanced fluorescence quantum yields and solvatochromic properties, indicating their utility in creating environment-sensitive fluorescent sensors (Liu et al., 2017). This research highlights the utility of azetidine-containing compounds in developing advanced materials for sensing applications.
Pharmaceutical Research
In the realm of pharmaceutical research, derivatives structurally similar to "this compound" have been investigated for their potential as anticancer, anti-inflammatory, and anticonvulsant agents. For example, thiazolyl(hydrazonoethyl)thiazoles, synthesized using building blocks related to the compound of interest, have shown promising antitumor activities against breast cancer cell lines, highlighting the therapeutic potential of these compounds (Mahmoud et al., 2021).
Future Directions
Thiophene and its derivatives have attracted great interest in industry and academia due to their diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, “1-(5-(3-(Fluoromethyl)azetidine-1-carbonyl)thiophen-2-yl)ethanone”, as a thiophene derivative, could be a potential candidate for future research in medicinal chemistry.
properties
IUPAC Name |
1-[5-[3-(fluoromethyl)azetidine-1-carbonyl]thiophen-2-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2S/c1-7(14)9-2-3-10(16-9)11(15)13-5-8(4-12)6-13/h2-3,8H,4-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQBCILWTGBGCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)N2CC(C2)CF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


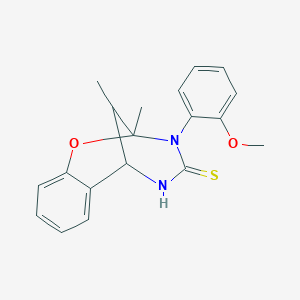

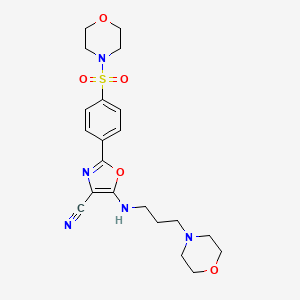
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2409202.png)
![2-(2-Chlorobenzyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2409203.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2409204.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2409208.png)
![(E)-4-(Dimethylamino)-N-[3-(dimethylamino)-3-oxo-2-phenylpropyl]but-2-enamide](/img/structure/B2409209.png)

![2-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2409211.png)
